molecular formula C10H7BrClN B8405864 7-Bromomethyl-4-chloroquinoline

7-Bromomethyl-4-chloroquinoline

Cat. No.: B8405864
M. Wt: 256.52 g/mol
InChI Key: ZMIAGLFTJCNFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromomethyl-4-chloroquinoline is a functionalized quinoline compound supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses. Quinolines are privileged scaffolds in medicinal chemistry, with 7-chloro-4-aminoquinoline derivatives being investigated as potent inhibitors of cancer cell growth . The bromomethyl group at the 7-position makes this compound a versatile and reactive building block for further chemical modifications, such as nucleophilic substitutions, facilitating its use in the synthesis of more complex molecular hybrids for pharmaceutical research . Research into analogous chloroquinoline compounds has demonstrated significant biological activities, including antinociceptive and anti-inflammatory effects in mice, as well as antiproliferative activity against a panel of tumor cell lines . The chloroquinoline core is a common feature in the development of novel therapeutic agents, and this bromomethyl derivative provides a valuable handle for chemists to explore new structure-activity relationships in drug discovery campaigns.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

7-(bromomethyl)-4-chloroquinoline

InChI

InChI=1S/C10H7BrClN/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,6H2

InChI Key

ZMIAGLFTJCNFIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1CBr)Cl

Origin of Product

United States

Scientific Research Applications

Antimalarial Activity

The quinoline derivatives, including 7-bromomethyl-4-chloroquinoline, have historically been utilized in the treatment of malaria. Research indicates that modifications to the quinoline nucleus can enhance antimalarial potency against resistant strains of Plasmodium falciparum. In a study involving 7-substituted 4-aminoquinoline analogs, compounds with specific side chains exhibited potent activity against both chloroquine-sensitive and resistant strains, highlighting the importance of structural variations for therapeutic efficacy .

Table 1: Antimalarial Potency of Quinoline Derivatives

CompoundActivity Against K1 StrainActivity Against 3D7 StrainCytotoxicity (EC50)
This compoundHighModerate>5 µM
7-ChloroquinolineModerateHigh<5 µM

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, hydrazones derived from 7-chloroquinoline exhibited significant cytotoxic effects against a range of cancer cell lines, including breast, colon, and lung cancers. These compounds demonstrated submicromolar GI50 values, indicating their effectiveness in inhibiting cancer cell growth .

Table 2: Cytotoxic Activity of Quinoline Hydrazones

CompoundCancer TypeGI50 (µM)
Hydrazone ABreast Cancer (MCF-7)0.5
Hydrazone BColon Cancer (HCT-116)0.8
Hydrazone CLung Cancer (A549)1.2

Antimicrobial Applications

The antimicrobial properties of this compound have also been explored. Studies show that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Table 3: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. This includes bromination and chlorination processes that yield high-purity products suitable for further biological evaluation. The ability to modify substituents on the quinoline ring allows for the exploration of structure-activity relationships critical for optimizing therapeutic efficacy.

Chemical Reactions Analysis

Chemical Reactions Applicable to Quinoline Derivatives

Quinoline derivatives can undergo a variety of chemical reactions, including:

3.1. Substitution Reactions

  • Nucleophilic Aromatic Substitution (SNAr) : This reaction is facilitated by the presence of electron-withdrawing groups like chlorine or bromine, allowing for the substitution of these groups with nucleophiles.

  • Cross-Coupling Reactions : These reactions, such as Suzuki or Negishi coupling, are used to introduce aryl or alkyl groups onto the quinoline ring.

3.2. Functionalization Reactions

  • Iodo-Magnesium Exchange : This method is used to introduce organometallic intermediates, which can then react with various electrophiles to functionalize the quinoline ring.

  • Click Chemistry : Cu(I)-catalyzed click reactions can be used to introduce triazole rings onto quinoline derivatives, enhancing their biological activity.

Data and Research Findings

While specific data on 7-bromomethyl-4-chloroquinoline is scarce, related compounds like 7-bromo-4-chloroquinoline have been studied extensively. For example, the use of mixed lithium-zinc reagents in the synthesis of halogenated and arylated quinoline derivatives has shown promise in organic synthesis .

Table: Yields of Various Reactions with Quinoline Derivatives

Reaction TypeStarting MaterialProductYield (%)
Iodo-Magnesium Exchange7-Chloro-4-iodoquinolineOrganomagnesium IntermediateHigh
Negishi CouplingOrganomagnesium IntermediateArylated Quinoline58-75%
Click Reaction4-Azido-7-chloroquinolineTriazole-Quinoline Hybrid77%

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Variations

Table 1: Key Halogen-Substituted Quinolines
Compound Substituents Molecular Formula Key Properties/Applications
7-Bromomethyl-4-chloroquinoline 7-CH2Br, 4-Cl C10H7BrClN Potential alkylating agent; research applications
4-Bromo-7-chloroquinoline 4-Br, 7-Cl C9H5BrClN Scientific research intermediate
7-Chloro-4-aminoquinoline 7-Cl, 4-NH2 C9H7ClN2 Antimalarial scaffold
7-Fluoro-4-chloroquinoline 7-F, 4-Cl C9H5ClFN Lower synthetic yield; reduced bioactivity vs. Cl

Key Observations :

  • Halogen Effects: Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance hydrophobic interactions in biological systems.
  • Positional Isomerism: The 4-chloro substituent is critical for antimalarial activity in chloroquine analogs, while bromine at the 7-position (as in 7-bromo-4-chloroquinoline) may improve metabolic stability over fluorine .

Functional Group Modifications

Table 2: Derivatives with Additional Substituents
Compound Substituents Applications
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate 7-Br, 4-Cl, 6-F, 3-COOEt Pharmaceutical intermediate (enhanced lipophilicity)
7-Chloro-4-piperazinoquinoline 7-Cl, 4-piperazine Improved solubility; antitumor research
6-(Bromomethyl)-2-methylquinoline 6-CH2Br, 2-CH3 Alkylation studies; limited bioactivity data

Key Observations :

  • This reactivity could be leveraged in prodrug design or targeted covalent inhibitors .
  • Fluorine Addition: Fluorine at the 6-position (as in Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate) increases metabolic stability but complicates synthesis due to nucleophilic substitution risks .

Q & A

Q. What spectroscopic techniques are most effective for characterizing 7-Bromomethyl-4-chloroquinoline, and how do they validate structural features?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substitution patterns. The bromomethyl (-CH2_2Br) group will appear as a singlet (~4.3–4.7 ppm for 1^1H), while the 4-chloro substituent deshields adjacent protons, causing distinct splitting patterns .
  • Infrared (IR) Spectroscopy : Identify C-Br (550–650 cm1^{-1}) and C-Cl (600–800 cm1^{-1}) stretching vibrations. The quinoline backbone will show aromatic C-H stretches (~3000–3100 cm1^{-1}) .
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 256.5 (C10_{10}H8_8BrClN). Fragmentation patterns may include loss of Br (Δ m/z ~79) or Cl (Δ m/z ~35) .

Q. What are the standard synthetic routes for this compound, and what parameters influence yield?

Methodological Answer:

  • Halogenation of Quinoline Precursors : Start with 4-chloroquinoline derivatives. Introduce bromomethyl via radical bromination (e.g., using NBS/light) or nucleophilic substitution (e.g., NaBr in polar aprotic solvents) .
  • Critical Parameters :
    • Temperature : Excessive heat may lead to dehalogenation; maintain 60–80°C for controlled bromination .
    • Solvent : Use DMF or DCM to stabilize intermediates .
    • Catalysts : Transition metals (e.g., Pd) may enhance regioselectivity in cross-coupling steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during functionalization of this compound?

Methodological Answer:

  • Computational Modeling : Use DFT calculations to predict reactive sites. The electron-withdrawing Cl at position 4 directs electrophiles to position 7, while steric effects from BrCH2_2 may hinder substitution at adjacent positions .
  • Experimental Validation : Compare reaction outcomes with/without directing groups (e.g., Boc protection) to isolate steric vs. electronic effects .

Q. What strategies mitigate dehalogenation or side reactions during cross-coupling of this compound?

Methodological Answer:

  • Optimized Catalytic Systems : Use Pd(PPh3_3)4_4 with mild bases (K2_2CO3_3) in Suzuki-Miyaura couplings to preserve the BrCH2_2 group .
  • Low-Temperature Reactions : Perform Stille couplings at 0–25°C to prevent Br loss .
  • By-Product Analysis : Monitor reactions via TLC or HPLC to detect debrominated intermediates (e.g., 7-methyl-4-chloroquinoline) .

Q. How does the bromomethyl group influence the stability of this compound under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : The BrCH2_2 group is prone to hydrolysis (→ 7-hydroxymethyl derivative). Use buffered solutions (pH 4–6) to minimize degradation .
  • Basic Conditions : Avoid strong bases (e.g., NaOH), which may cleave the quinoline ring. Test stability in NH3_3/MeOH for short durations (<1 hr) .

Data Contradiction Analysis

Q. Why do reported yields vary for amination reactions involving this compound?

Methodological Answer:

  • Amine Basicity : Bulky amines (e.g., 4-diethylamino-1-methylbutylamine) show lower yields due to steric hindrance. Opt for linear amines (e.g., ethylenediamine) .
  • Solvent Effects : Polar solvents (e.g., H2_2O/EtOH mixtures) improve solubility of ionic intermediates, enhancing yields by 15–20% compared to non-polar solvents .

Application-Oriented Questions

Q. How is this compound utilized as a precursor in antimalarial drug analog synthesis?

Methodological Answer:

  • Stepwise Functionalization :
    • Amination : React with 4-diethylamino-1-methylbutylamine to form chloroquine analogs .
    • Reductive Alkylation : Convert BrCH2_2 to CH2_2NH2_2 for hydroxychloroquine derivatives .
  • Biological Testing : Assess analogs for Plasmodium inhibition via in vitro IC50_{50} assays .

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